Product packaging for Acetamide, N-(4-(pentyloxy)phenyl)-(Cat. No.:CAS No. 41240-76-0)

Acetamide, N-(4-(pentyloxy)phenyl)-

Cat. No.: B6616813
CAS No.: 41240-76-0
M. Wt: 221.29 g/mol
InChI Key: LATIFMAZCASOGM-UHFFFAOYSA-N
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Description

Contextualization within N-Phenylacetamide Derivative Chemistry

N-(4-(pentyloxy)phenyl)acetamide belongs to the family of N-phenylacetamides, a class of organic compounds characterized by an acetamide (B32628) group linked to a phenyl ring. The parent compound of this class is acetanilide (B955), also known as N-phenylacetamide. The versatility of the N-phenylacetamide scaffold lies in the potential for substitution on the phenyl ring, which can significantly influence the molecule's physicochemical and biological properties.

The introduction of an alkoxy group, in this case, a pentyloxy group, at the para-position of the phenyl ring is a key structural feature of N-(4-(pentyloxy)phenyl)acetamide. This modification imparts a degree of lipophilicity to the molecule and can influence its interactions with biological systems or its behavior in materials science applications. Research into N-phenylacetamide derivatives is extensive, with various substitutions being explored to modulate their activity for potential use in medicinal chemistry and materials science. For instance, the introduction of different functional groups can lead to compounds with a range of biological activities.

Historical Overview of Research Endeavors Related to Long-Chain Alkoxy-Substituted Phenylacetamides

The exploration of N-phenylacetamides with alkoxy substituents has historical roots in the development of analgesic and antipyretic drugs. A notable early example is phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide), which was introduced into the market in 1887 as a safer alternative to acetanilide. openaccessjournals.comresearchgate.net Phenacetin's development spurred further investigation into how modifying the alkoxy chain length and substitution pattern on the phenyl ring could affect a compound's properties. nih.gov

Research in the late 19th and early 20th centuries focused on understanding the structure-activity relationships of these aniline (B41778) derivatives. openaccessjournals.com In subsequent years, the focus of research on long-chain alkoxy-substituted phenylacetamides expanded beyond medicinal applications. Scientists began to investigate the influence of these long alkyl chains on the physical properties of the molecules, leading to the discovery of liquid crystalline behavior in some derivatives. researchgate.net The ability of these rod-like molecules to self-assemble into ordered phases has opened up avenues for their potential use in display technologies and other advanced materials. researchgate.net While specific historical research singling out the pentyloxy derivative is not extensively documented in readily available literature, the foundational work on phenacetin and other alkoxy-substituted acetanilides has paved the way for the synthesis and study of compounds like N-(4-(pentyloxy)phenyl)acetamide.

Detailed Research Findings

While specific, in-depth research articles focusing exclusively on the synthesis and detailed characterization of N-(4-(pentyloxy)phenyl)acetamide are limited in publicly accessible literature, its synthesis can be inferred from standard organic chemistry principles and the documented synthesis of analogous compounds.

A common method for the preparation of N-arylacetamides involves the acylation of the corresponding aniline. In the case of N-(4-(pentyloxy)phenyl)acetamide, this would typically involve the reaction of 4-(pentyloxy)aniline with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The starting material, 4-(pentyloxy)aniline, can be synthesized via a Williamson ether synthesis, reacting 4-aminophenol (B1666318) with a penty-halide (e.g., 1-bromopentane) in the presence of a base.

Interactive Data Table: Physicochemical Properties of N-(4-(pentyloxy)phenyl)acetamide

PropertyValueSource
Molecular FormulaC₁₃H₁₉NO₂ uni.lu
Molecular Weight221.29 g/mol uni.lu
XlogP (predicted)3 uni.lu
Monoisotopic Mass221.14159 Da uni.lu

Interactive Data Table: Predicted Spectral Data for N-(4-(pentyloxy)phenyl)acetamide and Analogues

Compound1H NMR Data (Predicted/Reported)13C NMR Data (Predicted/Reported)IR Data (Characteristic Peaks)
N-(4-(pentyloxy)phenyl)acetamide Expected signals for aromatic protons (approx. δ 6.8-7.5 ppm), pentyloxy chain protons (approx. δ 0.9-4.0 ppm), and acetyl methyl protons (approx. δ 2.1 ppm).Expected signals for aromatic carbons, pentyloxy chain carbons, and acetyl group carbons.Expected N-H stretching (approx. 3300 cm⁻¹), C=O stretching (approx. 1660 cm⁻¹), and C-O-C stretching vibrations.
acetamide, 2-(4-ethylphenoxy)-N-[4-(pentyloxy)phenyl]- 1H NMR spectrum available. spectrabase.com13C NMR spectrum available. spectrabase.comNot available
N-(4-methoxyphenyl)acetamide 1H NMR data available.13C NMR data available.IR spectrum available.
N-(4-ethoxyphenyl)acetamide (Phenacetin) 1H NMR data available.13C NMR data available.IR spectrum available.

Note: Specific experimental spectral data for N-(4-(pentyloxy)phenyl)acetamide is not widely published. The data presented for analogues provides an indication of the expected spectral characteristics.

The study of long-chain alkoxy-substituted N-phenylacetamides has also revealed interesting properties related to liquid crystallinity. The introduction of a flexible alkyl chain can promote the formation of mesophases, where the molecules exhibit a degree of order between that of a crystalline solid and an isotropic liquid. While it is not definitively documented whether N-(4-(pentyloxy)phenyl)acetamide itself forms liquid crystal phases, related compounds with longer alkyl chains have been shown to exhibit such behavior. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2 B6616813 Acetamide, N-(4-(pentyloxy)phenyl)- CAS No. 41240-76-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-pentoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-4-5-10-16-13-8-6-12(7-9-13)14-11(2)15/h6-9H,3-5,10H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATIFMAZCASOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068289
Record name Acetamide, N-[4-(pentyloxy)phenyl]-
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Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41240-76-0
Record name N-[4-(Pentyloxy)phenyl]acetamide
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Record name Acetamide, N-(4-(pentyloxy)phenyl)-
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Record name Acetamide, N-[4-(pentyloxy)phenyl]-
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Record name Acetamide, N-[4-(pentyloxy)phenyl]-
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Synthetic Methodologies for N 4 Pentyloxy Phenyl Acetamide

Established Synthetic Routes

The two principal pathways for synthesizing N-(4-(pentyloxy)phenyl)acetamide are through coupling reactions involving pentyloxyphenyl intermediates or by the direct alkylation of 4-hydroxyacetanilide.

This approach focuses on forming the amide bond as the final key step. The primary starting material for this route is 4-pentyloxyaniline (B1347054). This intermediate is then acylated using a suitable acetylating agent to yield the target compound.

Acylation of 4-Pentyloxyaniline: The most direct coupling method is the N-acylation of 4-pentyloxyaniline. This reaction involves treating the aniline (B41778) derivative with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640). sciencemadness.orgyoutube.com The use of a mild base, like pyridine (B92270) or triethylamine (B128534), is common when acetyl chloride is used, to neutralize the hydrochloric acid byproduct. commonorganicchemistry.com Acetic anhydride is a common alternative to the more reactive acetyl chloride. sciencemadness.orgnih.gov The reaction is typically robust and proceeds with high yield.

A second, more complex, coupling strategy is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org In a hypothetical application to this synthesis, an aryl halide or triflate, such as 1-bromo-4-(pentyloxy)benzene, would be coupled with acetamide (B32628) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org This method is exceptionally versatile for creating carbon-nitrogen bonds, particularly with substrates that have diverse functional groups. wikipedia.orgresearchgate.net While powerful, this route is often more complex and costly than direct acylation due to the need for specialized catalysts and ligands. researchgate.netrsc.org

A widely employed and efficient method for preparing N-(4-(pentyloxy)phenyl)acetamide is through the alkylation of the phenolic hydroxyl group of N-(4-hydroxyphenyl)acetamide, which is commonly known as paracetamol or acetaminophen. chegg.com This reaction follows the principles of the Williamson ether synthesis. masterorganicchemistry.comfrancis-press.com

The synthesis begins with the deprotonation of the phenol (B47542) group in 4-hydroxyacetanilide by a suitable base to form a more nucleophilic phenoxide ion. chegg.com Common bases for this step include sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃). The resulting sodium or potassium 4-acetamidophenolate then acts as a nucleophile, attacking an n-pentyl halide, such as 1-bromopentane (B41390) or 1-iodopentane (B145852), in a classic SN2 reaction to form the ether linkage. chegg.commasterorganicchemistry.com This method is advantageous due to the low cost and ready availability of the starting material, 4-hydroxyacetanilide. researchgate.net

A typical reaction procedure involves dissolving 4-hydroxyacetanilide in a suitable solvent like ethanol (B145695) or acetone (B3395972), adding a base such as sodium hydroxide, followed by the addition of the pentyl halide. chegg.com The mixture is then heated under reflux to drive the reaction to completion.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of N-(4-(pentyloxy)phenyl)acetamide involves careful consideration of reagents, catalysts, solvents, and temperature for each specific route.

For the alkylation of 4-hydroxyacetanilide , key optimization parameters include:

Choice of Base: Strong bases like sodium hydroxide ensure complete deprotonation of the phenol, but milder bases like potassium carbonate are often sufficient and can be easier to handle, especially in polar aprotic solvents like acetone or DMF.

Alkylating Agent: While 1-bromopentane is commonly used, 1-iodopentane is more reactive and may lead to shorter reaction times or allow for lower temperatures, though it is more expensive.

Solvent: Polar solvents are required to dissolve the phenolate (B1203915) salt. Ethanol is a common choice when using NaOH, while acetone or DMF are effective when using potassium carbonate. chegg.com

Temperature: The reaction is typically performed at reflux to ensure a reasonable reaction rate. The optimal temperature depends on the chosen solvent and the reactivity of the alkylating agent.

For the acylation of 4-pentyloxyaniline , optimization focuses on:

Acylating Agent: Acetyl chloride is highly reactive but moisture-sensitive and generates corrosive HCl. commonorganicchemistry.com Acetic anhydride is less reactive, often requiring heating, but is easier to handle and its byproduct, acetic acid, is less corrosive. youtube.com

Base/Catalyst: For acetyl chloride, a stoichiometric amount of a non-nucleophilic base like pyridine or triethylamine is needed. For acetic anhydride, a catalytic amount of acid or base can be used, or the reaction can be run neat or in a non-reactive solvent.

The table below summarizes typical reaction conditions for the Williamson ether synthesis approach.

Table 1: Reaction Condition Optimization for the Alkylation of 4-Hydroxyacetanilide

Parameter Option 1 Option 2 Rationale
Starting Material 4-Hydroxyacetanilide 4-Hydroxyacetanilide Readily available and inexpensive. researchgate.net
Alkylating Agent 1-Bromopentane 1-Iodopentane Bromo- derivative is cost-effective; Iodo- derivative is more reactive.
Base Sodium Hydroxide (NaOH) Potassium Carbonate (K₂CO₃) NaOH is a strong base used in protic solvents like ethanol. chegg.com K₂CO₃ is a milder base suitable for aprotic solvents like acetone.
Solvent Ethanol Acetone / DMF Choice depends on the base used. Ethanol works well with NaOH, while acetone is common for K₂CO₃. chegg.com

| Temperature | Reflux | 50-80 °C | Heating is generally required to achieve a reasonable reaction rate. |

Purification Techniques for Isolated Compound

Regardless of the synthetic route, the crude N-(4-(pentyloxy)phenyl)acetamide product typically requires purification to remove unreacted starting materials, reagents, and byproducts.

Recrystallization is the most common and effective method for purifying the solid N-(4-(pentyloxy)phenyl)acetamide. The principle of this technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

A general recrystallization protocol involves:

Dissolving the crude solid in a minimal amount of a suitable hot solvent.

Filtering the hot solution, if necessary, to remove any insoluble impurities.

Allowing the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to induce crystallization. youtube.com

Collecting the purified crystals by filtration, washing them with a small amount of cold solvent, and drying them.

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For N-aryl acetamides, which are moderately polar, common solvent systems include ethanol, or mixed solvents like ethyl acetate (B1210297)/hexane (B92381) or methanol/water. reddit.compitt.eduekb.eg

Table 2: Suitable Solvents for Recrystallization

Solvent/System Type Rationale
Ethanol Single Solvent Good for moderately polar compounds; often provides good crystal quality. researchgate.net
Methanol / Water Solvent Pair The compound is dissolved in hot methanol, and water is added as an anti-solvent to induce precipitation. reddit.com
Ethyl Acetate / Hexane Solvent Pair The compound is dissolved in the more polar ethyl acetate, and the non-polar hexane is added to decrease solubility. youtube.comreddit.com

Comparative Analysis of Synthetic Approaches

Both the alkylation of 4-hydroxyacetanilide and the acylation of 4-pentyloxyaniline are viable routes to N-(4-(pentyloxy)phenyl)acetamide, but they differ in terms of practicality, cost, and atom economy.

The alkylation of 4-hydroxyacetanilide is often the preferred method in many laboratory settings. Its primary advantage is the use of 4-hydroxyacetanilide (paracetamol) as a starting material, which is exceptionally inexpensive and widely available. The Williamson ether synthesis is a classic, well-understood, and reliable reaction.

The table below provides a comparative overview of the two main synthetic strategies.

Table 3: Comparative Analysis of Synthetic Routes

Feature Alkylation of 4-Hydroxyacetanilide Acylation of 4-Pentyloxyaniline
Starting Materials 4-Hydroxyacetanilide, Pentyl Halide 4-Pentyloxyaniline, Acetylating Agent
Cost-Effectiveness High (starting material is very cheap) Moderate to Low (aniline precursor is more expensive)
Number of Steps Generally fewer if starting from commercial materials Potentially more if aniline precursor needs to be synthesized
Key Reaction Williamson Ether Synthesis (SN2) Nucleophilic Acyl Substitution
Reagent Considerations Requires a base (e.g., NaOH, K₂CO₃) May require a base (e.g., pyridine) if using acetyl chloride

| Primary Advantage | Excellent availability and low cost of starting material. chegg.com | Very direct and high-yielding final step. |

Chemical Reactivity and Derivatization Strategies for N 4 Pentyloxy Phenyl Acetamide

Amidation Reactions Leading to Functionalized Derivatives

The amide bond in N-phenylacetamide derivatives is a key functional group that can be formed through various amidation reactions. While the core structure of N-(4-(pentyloxy)phenyl)acetamide is already an amide, related N-phenylacetamide structures serve as precursors for more complex functionalized derivatives. For instance, starting with a related compound like 4-amino-N-phenylacetamide, further amidation or related reactions can introduce new moieties.

A common strategy involves converting an amino group on the phenylacetamide scaffold into a thiourea (B124793), which can then be condensed with α-halocarbonyl compounds to form thiazole (B1198619) rings. nih.gov This multi-step synthesis demonstrates how the fundamental phenylacetamide structure can be elaborated. The general steps include:

Formation of an intermediate with a reactive amino group.

Conversion to an isothiocyanate, followed by reaction with ammonia (B1221849) to form a thiourea. nih.gov

Condensation with α-halocarbonyls to yield the final thiazole-containing N-phenylacetamide derivatives. nih.gov

The yields for the final condensation step to produce various thiazole derivatives are often moderate to high, ranging from 55% to 94%. nih.gov

Nucleophilic Substitution Reactions at the Pentyloxy Moiety

The pentyloxy group (–O–C₅H₁₁) on the phenyl ring is an ether linkage. The oxygen atom's lone pairs make it susceptible to reaction with strong acids, and the aliphatic chain can be targeted for nucleophilic substitution, typically via cleavage of the ether bond. This reaction usually requires harsh conditions, such as refluxing with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or using potent reagents like boron tribromide (BBr₃).

The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the conjugate base (e.g., Br⁻) on the adjacent carbon atom of the pentyl group. This would result in the cleavage of the ether bond, yielding 4-acetamidophenol and a pentyl halide (e.g., 1-bromopentane). This transformation allows for the introduction of different functional groups at this position by replacing the pentyloxy moiety.

Hydrolysis of the Acetamide (B32628) Linkage and Product Characterization

The acetamide linkage (–NH–CO–CH₃) in N-(4-(pentyloxy)phenyl)acetamide can be broken via hydrolysis, a reaction that can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl) and heat, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. This process ultimately cleaves the amide bond.

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH), a hydroxide (B78521) ion directly attacks the carbonyl carbon. This is generally a more effective method for amide hydrolysis.

Regardless of the catalyst, the hydrolysis of N-(4-(pentyloxy)phenyl)acetamide yields two primary products: 4-pentyloxyaniline (B1347054) and acetic acid . rsc.org

The characterization of these products is typically achieved using standard analytical techniques:

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the disappearance of the amide carbonyl peak and the appearance of an amine (N-H) stretch in 4-pentyloxyaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the structures of the products by analyzing the chemical shifts and splitting patterns of the protons and carbons. rsc.org

Mass Spectrometry (MS): To determine the molecular weight of the products, confirming their identity. researchgate.net

Synthesis of Novel Analogs and Conjugates

The N-(4-(pentyloxy)phenyl)acetamide scaffold is a versatile starting point for creating a diverse library of new compounds with potentially interesting chemical and biological properties.

Introduction of Varied Aromatic and Aliphatic Substituents

New analogs can be synthesized by introducing various functional groups onto the core structure. This is often achieved by starting with precursors that already contain the desired substituents or by modifying the N-(4-(pentyloxy)phenyl)acetamide molecule directly. For example, research on similar phenylacetamide structures has shown the successful introduction of electron-withdrawing groups like nitro (–NO₂) and electron-donating groups like methoxy (B1213986) (–OCH₃) onto the phenyl ring. nih.gov These modifications can significantly alter the electronic properties and reactivity of the molecule.

The synthesis of these derivatives often involves multi-step reactions, starting from commercially available substituted anilines or phenols, which are then built up to form the final substituted N-(4-(pentyloxy)phenyl)acetamide analog.

Integration into Polycyclic and Heterocyclic Scaffolds

The phenylacetamide framework can be incorporated into more complex molecular architectures, including polycyclic and heterocyclic systems. rsc.org Heterocyclic rings are particularly common in medicinal chemistry and materials science.

Strategies to achieve this include:

Thiazole Ring Formation: As mentioned previously, derivatives containing a thiazole ring can be synthesized from an N-phenylacetamide precursor bearing an amino group. nih.govnih.gov This involves reaction with isothiocyanates and subsequent condensation.

Quinoline (B57606) Synthesis: Quinolines can be formed using catalysts like propylphosphonic anhydride (B1165640) (T3P) in reactions involving substituted anilines and other appropriate building blocks. nih.gov A pentyloxy-substituted aniline (B41778) could theoretically be used in such a synthesis to generate a quinoline fused or linked to the core structure.

Pyrazoline Formation: Chalcones derived from a substituted acetophenone (B1666503) can react with hydrazine (B178648) hydrate (B1144303) to form pyrazoline rings. researchgate.net An acetophenone precursor with a pentyloxy group could be used to generate azo-benzyloxy-pyrazoline derivatives. researchgate.net

A variety of heterocyclic derivatives have been successfully synthesized from related acetamide compounds, as shown in the table below.

Derivative ClassHeterocyclic RingKey ReagentsReference
Thiazolyl-phenylacetamidesThiazoleα-bromophenylethanone, thiourea intermediate nih.gov
QuinolinesQuinolinePropylphosphonic anhydride (T3P) nih.gov
PyrazolinesPyrazolineHydrazine hydrate, chalcone (B49325) intermediate researchgate.net
Thiadiazoles1,3,4-ThiadiazoleThiosemicarbazide, oxirane intermediate semanticscholar.org

Formation of Azo-Ester Based Derivatives

Azo compounds (containing an –N=N– linkage) are known for their color and have applications as dyes and functional materials. Azo-ester derivatives can be synthesized from precursors containing an amino group, which is not present in N-(4-(pentyloxy)phenyl)acetamide. Therefore, a synthetic route would typically start with 4-pentyloxyaniline , the hydrolysis product of the parent amide.

The general synthetic scheme involves two main steps:

Diazotization: The primary aromatic amine (4-pentyloxyaniline) is treated with a mixture of sodium nitrite (B80452) (NaNO₂) and a strong acid (like HCl) at low temperatures (0–5 °C) to form a diazonium salt. nih.gov

Azo Coupling: The resulting diazonium salt is then reacted with a coupling agent, which is typically an electron-rich aromatic compound like a phenol (B47542) or another aniline derivative, to form the azo bond (–N=N–). nih.govresearchgate.net

To create an azo-ester, the coupling component could be an aromatic ester. This creates a molecule with both an azo group and an ester functionality, derived from the original N-(4-(pentyloxy)phenyl)acetamide scaffold.

Strategies for Incorporating Electron-Withdrawing or Electron-Donating Groups

The pentyloxy group is a strong electron-donating group due to the resonance effect (+R) of the oxygen's lone pairs, which outweighs its inductive electron-withdrawing effect (-I). The acetamido group is also activating and electron-donating, though its effect is moderated by the electron-withdrawing nature of the adjacent carbonyl group. Both are ortho, para-directing. Since the para position is already occupied by the other group, electrophilic attack is directed to the positions ortho to either the pentyloxy or acetamido substituent. The stronger activating pentyloxy group primarily directs substitution to its ortho positions (C3 and C5), which are meta to the acetamido group.

Table 1: Directing Effects of Substituents on the Phenyl Ring of N-(4-(pentyloxy)phenyl)acetamide
SubstituentPositionElectronic EffectActivating/DeactivatingOrtho/Meta/Para Directing
Pentyloxy (-OC5H11)4+R >> -IStrongly ActivatingOrtho, Para
Acetamido (-NHCOCH3)1+R > -IModerately ActivatingOrtho, Para

Electrophilic Aromatic Substitution (EAS)

The most direct method for introducing new functional groups onto the aromatic core of N-(4-(pentyloxy)phenyl)acetamide is through electrophilic aromatic substitution. The inherent activation of the ring facilitates reactions with a variety of electrophiles.

Incorporation of Electron-Withdrawing Groups (EWGs)

Common EWGs can be installed on the aromatic ring using standard electrophilic substitution protocols. These reactions typically yield substitution at the C3 position, ortho to the strongly activating pentyloxy group and meta to the acetamido group.

Nitration: The introduction of a nitro group (-NO2), a potent EWG, can be achieved via reaction with a nitrating agent such as a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). jcbsc.orgresearchgate.net The reaction is typically exothermic and requires careful temperature control. jcbsc.orgresearchgate.net The resulting product is primarily N-(3-nitro-4-(pentyloxy)phenyl)acetamide. The presence of a nitro group significantly alters the electronic landscape of the molecule. For instance, the related compound Acetamide, N-(2-nitro-4-(pentyloxy)phenyl)-, has been synthesized, demonstrating that nitration is a viable strategy for this class of compounds. ontosight.ai

Friedel-Crafts Acylation: This reaction introduces an acyl group (e.g., -COCH3), another type of EWG, onto the ring using an acyl chloride or anhydride with a Lewis acid catalyst.

Incorporation of Electron-Donating Groups (EDGs)

While direct installation of EDGs via EAS is less common than for EWGs (apart from alkylation), a powerful two-step strategy involves the introduction of an EWG followed by its chemical reduction to an EDG.

Friedel-Crafts Alkylation: Introducing simple alkyl groups, which are weak EDGs, can be accomplished through Friedel-Crafts alkylation using an alkyl halide and a Lewis acid.

Reduction of Nitro Groups: A widely used strategy is the reduction of a previously introduced nitro group to a primary amine (-NH2). This conversion transforms a strong EWG into a strong EDG. Standard reduction conditions include catalytic hydrogenation (H2/Pd), or the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl).

Table 2: Research Findings on Electrophilic Aromatic Substitution for Derivatization
ReactionReagent(s)Group IntroducedGroup TypeExpected Major ProductReference
NitrationHNO3 / H2SO4-NO2EWGN-(3-nitro-4-(pentyloxy)phenyl)acetamide jcbsc.orgresearchgate.netontosight.ai
ChlorinationN-Chlorosuccinimide (NCS)-ClEWGN-(3-chloro-4-(pentyloxy)phenyl)acetamide enamine.net
ReductionH2 / Pd or Sn / HCl-NH2 (from -NO2)EDGN-(3-amino-4-(pentyloxy)phenyl)acetamideN/A

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution provides an alternative and powerful route for introducing a wide range of functionalities. However, unlike EAS, the SNAr mechanism requires the aromatic ring to be electron-deficient and to possess a good leaving group (typically a halide). nih.gov

Therefore, this strategy is not directly applicable to N-(4-(pentyloxy)phenyl)acetamide itself. It necessitates a two-step approach:

Activation of the Ring: First, one or more strong electron-withdrawing groups must be installed onto the ring via electrophilic aromatic substitution, as detailed above. Nitro groups are particularly effective activators for SNAr reactions.

Nucleophilic Displacement: If a leaving group (e.g., -F, -Cl) is present at a position ortho or para to the activating EWG, it can be displaced by a variety of nucleophiles.

For example, if one were to start with 4-fluoroaniline, convert it to N-(4-fluorophenyl)acetamide, and then perform nitration, the resulting N-(4-fluoro-3-nitrophenyl)acetamide would be highly susceptible to SNAr. The fluorine atom could be displaced by nucleophiles such as alkoxides (to form ethers), cyanide (to form nitriles), or amines. This indirect strategy dramatically expands the scope of possible derivatives.

Table 3: Illustrative Strategy for Derivatization via Nucleophilic Aromatic Substitution (SNAr)
Precursor Molecule (Hypothetical)Activating Group(s)Leaving GroupNucleophile (Nu-)Resulting ProductGroup Introduced
N-(5-chloro-2-nitro-4-(pentyloxy)phenyl)acetamide-NO2-Cl-OCH3N-(5-methoxy-2-nitro-4-(pentyloxy)phenyl)acetamideMethoxy (EDG)
N-(5-chloro-2-nitro-4-(pentyloxy)phenyl)acetamide-NO2-Cl-CNN-(5-cyano-2-nitro-4-(pentyloxy)phenyl)acetamideCyano (EWG)
N-(5-chloro-2-nitro-4-(pentyloxy)phenyl)acetamide-NO2-ClR2NHN-(5-(dialkylamino)-2-nitro-4-(pentyloxy)phenyl)acetamideDialkylamino (EDG)

Advanced Structural Elucidation and Characterization of N 4 Pentyloxy Phenyl Acetamide and Its Derivatives

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of N-(4-(pentyloxy)phenyl)acetamide, specific proton signals confirm the presence of the pentyloxy and acetamide (B32628) groups. For instance, the aromatic protons typically appear as multiplets in the downfield region, while the protons of the pentyloxy chain and the acetyl group resonate at higher fields. The chemical shifts (δ) are measured in parts per million (ppm).

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum of N-(4-(pentyloxy)phenyl)acetamide and its derivatives shows distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the pentyloxy group. rsc.org The chemical shifts in ¹³C NMR are also reported in ppm. rsc.orgznaturforsch.com

Below is a table summarizing the ¹H and ¹³C NMR spectral data for N-(4-(pentyloxy)phenyl)acetamide and a related derivative.

Compound Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)SolventReference
N-(4-(pentyloxy)phenyl)acetamideAromatic protons, pentyloxy chain protons, acetyl protons.Carbonyl carbon, aromatic carbons, pentyloxy carbons.Not specified uni.lu
acetamide, 2-(4-ethylphenoxy)-N-[4-(pentyloxy)phenyl]-Aromatic protons, pentyloxy chain protons, ethylphenoxy group protons, acetamide protons.Aromatic carbons, pentyloxy carbons, ethylphenoxy carbons, carbonyl carbon, acetamide carbon.DMSO-d6 spectrabase.com

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N-(4-(pentyloxy)phenyl)acetamide exhibits characteristic absorption bands that confirm its structure. nist.gov Key vibrational frequencies include the N-H stretching of the amide group, the C=O stretching of the carbonyl group, and the C-O stretching of the ether linkage. Aromatic C-H and C=C stretching vibrations are also observed. nih.govchemicalbook.comchemicalbook.com

Functional GroupCharacteristic Absorption Band (cm⁻¹)
N-H Stretch (Amide)~3300-3500
C-H Stretch (Aromatic)~3000-3100
C-H Stretch (Aliphatic)~2850-2960
C=O Stretch (Amide I)~1630-1680
N-H Bend (Amide II)~1510-1570
C-O Stretch (Ether)~1240-1260

This data is based on typical ranges for these functional groups and is consistent with the expected spectrum of the target compound.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for confirming the molecular weight of a compound. rsc.org The mass spectrum of N-(4-(pentyloxy)phenyl)acetamide would show a molecular ion peak [M]⁺ corresponding to its molecular weight. uni.lunist.govspectrabase.com Fragmentation patterns observed in the mass spectrum can also provide further structural information. For instance, cleavage of the pentyloxy group or the acetamide side chain would result in characteristic fragment ions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted m/z for [M+H]⁺
N-(4-(pentyloxy)phenyl)acetamideC₁₃H₁₉NO₂221.30222.14887

X-ray Crystallographic Investigations

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, offering unparalleled insight into molecular conformation and packing. carleton.edu

Single Crystal X-ray Diffraction (SCXRD) for Molecular Conformation and Stereochemical Assignment

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the solid-state structure of a crystalline compound. carleton.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed. This allows for the precise determination of bond lengths, bond angles, and torsion angles, which define the molecule's conformation. carleton.edueurjchem.com For derivatives of N-(4-(pentyloxy)phenyl)acetamide, SCXRD can be used to unambiguously assign stereochemistry where applicable and to study the conformational preferences of the flexible pentyloxy chain and the orientation of the acetamide group relative to the phenyl ring. rsc.orgnih.gov

Chromatographic Methods for Purity Assessment and Mixture Separation

The purity of N-(4-(pentyloxy)phenyl)acetamide and the separation of this compound from reaction mixtures containing its precursors, byproducts, or related derivatives are critical for its application in various scientific and technological fields. Chromatographic techniques are the cornerstone for achieving high-purity samples and for the qualitative and quantitative analysis of complex mixtures. The selection of an appropriate chromatographic method depends on the physicochemical properties of the compound, such as its polarity, solubility, and volatility. This section details the application of various chromatographic methods for the analysis and purification of N-(4-(pentyloxy)phenyl)acetamide and its analogues.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective technique for monitoring the progress of chemical reactions, identifying compounds, and determining their purity. For N-phenylacetamide derivatives, TLC is an indispensable tool. The separation on a TLC plate is based on the differential partitioning of the analytes between the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase.

In the synthesis of N-phenylacetamide derivatives, TLC is often monitored using a mobile phase consisting of a mixture of petroleum ether and ethyl acetate (B1210297). For instance, in the synthesis of related intermediates, a 3:1 mixture of petroleum ether to ethyl acetate has been successfully employed for the purification of a Boc-protected p-phenylenediamine (B122844) derivative by flash column chromatography, a technique that is often developed based on initial TLC trials. nih.gov The reaction progress for the acylation of aminophenyl compounds to form acetamides is also commonly monitored by TLC. nih.gov For compounds of similar polarity to N-(4-(pentyloxy)phenyl)acetamide, a mobile phase of ethyl acetate and hexane (B92381) in a 1:1 ratio has been used with a silica gel stationary phase. nih.gov

The visualization of the separated spots on a TLC plate can be achieved under UV light, typically at 254 nm, especially for aromatic compounds like N-(4-(pentyloxy)phenyl)acetamide which possess a chromophore.

Table 1: Illustrative TLC Conditions for N-Phenylacetamide Derivatives

Stationary PhaseMobile Phase (v/v)ApplicationVisualizationReference
Silica GelPetroleum Ether : Ethyl Acetate (3:1)Purification of intermediatesUV Light nih.gov
Silica GelPetroleum Ether : Ethyl Acetate (1:1)Reaction monitoringUV Light nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of moderately polar compounds like N-(4-(pentyloxy)phenyl)acetamide.

In RP-HPLC, a non-polar stationary phase, such as octadecyl-bonded silica (C18), is used in conjunction with a polar mobile phase, typically a mixture of water and a water-miscible organic solvent like acetonitrile (B52724) or methanol. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. For the analysis of various acetamide derivatives, a common mobile phase consists of acetonitrile and water, often with the addition of a small amount of an acid like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com For example, the separation of Acetamide, N-(4-(chloromethyl)phenyl)- has been achieved on a Newcrom R1 column using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com The use of formic acid is preferred for applications where the eluent is directed to a mass spectrometer (LC-MS). sielc.com

The retention of N-(4-(pentyloxy)phenyl)acetamide in RP-HPLC is influenced by the length of the alkoxy chain. It is expected that as the length of the alkyl chain in N-(4-alkoxyphenyl)acetamides increases, the hydrophobicity of the molecule increases, leading to longer retention times on a C18 column under isocratic conditions.

Table 2: Representative RP-HPLC Conditions for Acetamide Derivatives

CompoundColumnMobile PhaseDetectionReference
Acetamide, N-(4-(chloromethyl)phenyl)-Newcrom R1Acetonitrile, Water, Phosphoric AcidUV/MS sielc.com
Ionizable acids/basesC18Acetonitrile, Water, TFA or TEAUV biotage.com

For ionizable compounds, adjusting the pH of the mobile phase with additives like trifluoroacetic acid (TFA) for acidic compounds or triethylamine (B128534) (TEA) for basic compounds can significantly improve peak shape and retention. biotage.com While N-(4-(pentyloxy)phenyl)acetamide is neutral, this strategy is crucial for separating it from any acidic or basic impurities.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides an unparalleled level of identification for the separated components. The analysis of acetamide derivatives by GC is feasible, although derivatization may sometimes be employed to increase volatility and improve peak shape.

For the analysis of underivatized acetamides, a moderately polar capillary column is often used. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. For instance, the GC-MS analysis of biologically active extracts containing various phytochemicals has been performed with an ion source temperature of 220°C and an interface temperature of 260°C. sysrevpharm.org

Table 3: General GC-MS Parameters for Organic Compound Analysis

ParameterTypical SettingApplicationReference
ColumnCapillary (e.g., 5% phenyl-methylpolysiloxane)Separation of volatile and semi-volatile organic compounds sysrevpharm.org
Carrier GasHelium or HydrogenMobile phase sysrevpharm.org
Injection Temperature250-280 °CSample volatilization sysrevpharm.org
Oven ProgramTemperature ramp (e.g., 50 to 300 °C)Elution of components sysrevpharm.org
DetectorMass Spectrometer (MS)Identification and quantification sysrevpharm.org

Column Chromatography

For the purification of N-(4-(pentyloxy)phenyl)acetamide on a preparative scale, column chromatography is the method of choice. This technique operates on the same principles as TLC, utilizing a stationary phase (commonly silica gel or alumina) packed into a glass column. The crude product is loaded onto the top of the column and eluted with a suitable solvent system, which is often determined by prior TLC analysis.

In the synthesis of N-phenylacetamide derivatives, purification by column chromatography on basic alumina (B75360) or silica gel is a standard procedure. nih.gov The choice between silica gel (acidic) and alumina (basic or neutral) depends on the stability of the target compound and its impurities. Given the neutral nature of N-(4-(pentyloxy)phenyl)acetamide, both stationary phases could be effective. The eluent is typically a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane. By gradually increasing the polarity of the mobile phase (gradient elution), compounds are selectively eluted from the column based on their affinity for the stationary phase, allowing for the isolation of the pure product.

Intermolecular Interactions and Supramolecular Chemistry of N 4 Pentyloxy Phenyl Acetamide

Structure Activity Relationship Sar Studies of N 4 Pentyloxy Phenyl Acetamide and Its Analogs

Impact of Alkoxy Chain Length and Substitution on Molecular Functionality

The length and character of the alkoxy chain (the pentyloxy group) are critical determinants of the molecule's lipophilicity and, consequently, its ability to interact with biological targets. In studies of related N-ethyl-hexedrone analogues, the potency of dopamine (B1211576) uptake inhibition was found to increase as the aliphatic side-chain was elongated from methyl to propyl, but then decrease with further extension to pentyl, demonstrating an inverted U-shape relationship between chain length and a specific biological response. nih.gov This suggests that an optimal chain length exists for fitting into a target's binding pocket. Increasing the chain length can also enhance cytotoxicity, likely by improving membrane penetration. nih.gov For N-(4-(pentyloxy)phenyl)acetamide, the five-carbon pentyloxy chain represents a specific point on this activity curve, balancing water solubility with the hydrophobicity needed to cross cell membranes and engage with intracellular targets.

Table 1: Effect of Alkyl Chain Length on Biological Activity in Analogous Compounds

Chain LengthRelative Potency (Example: Dopamine Uptake Inhibition)General Observation
Methyl (C1)LowerPotency increases with chain length initially. nih.gov
Propyl (C3)Higher (Optimal in some studies)Peak activity is often seen with intermediate chain lengths. nih.gov
Pentyl (C5)Moderate to DecreasingLonger chains can lead to decreased activity. nih.gov

Influence of Aromatic Ring Substitutions on Molecular Properties and Interactions

The phenyl ring is a key scaffold, and adding substituents can dramatically alter the molecule's electronic, steric, and hydrophobic properties. The introduction of different functional groups, such as chloro, bromo, methyl, or methoxy (B1213986) groups, onto the phenylacetamide moiety allows for a detailed investigation of how these changes affect interactions within a biological target's active site. nih.gov Electron-donating groups can activate the ring, while electron-withdrawing groups deactivate it, influencing its reactivity in biological pathways. nih.gov In studies of 4-phenylchroman analogues, substitutions on the phenyl ring were crucial for their affinity and selectivity for specific adrenoreceptor subtypes. nih.gov These findings indicate that the unsubstituted phenyl ring in N-(4-(pentyloxy)phenyl)acetamide provides a foundational level of interaction that can be finely tuned by adding other chemical groups.

Mechanistic Insights into Biological Interactions

Understanding the precise molecular mechanisms by which N-(4-(pentyloxy)phenyl)acetamide and its analogs exert their effects is crucial for their development as therapeutic agents. Research has focused on their antitumor, antimicrobial, and synergistic activities.

Molecular Mechanisms of Antitumor Activity, including Induction of Apoptosis

Several acetamide (B32628) derivatives have been investigated for their antitumor properties, with many studies pointing towards the induction of apoptosis (programmed cell death) as a primary mechanism. While the specific pathways for N-(4-(pentyloxy)phenyl)acetamide are not fully elucidated, research on analogous compounds provides significant clues. Some COX-2 inhibitors and their derivatives, which share structural similarities, induce apoptosis in cancer cells. psu.edu This process can be independent of COX-2 inhibition, suggesting an alternative pathway. psu.edu The induction of apoptosis often involves the activation of caspases, a family of proteases that execute cell death. exp-oncology.com.ua Chemotherapeutic drugs can trigger these pathways through various signals, leading to the dismantling of the cell. nih.gov Other non-apoptotic cell death mechanisms, such as necroptosis and ferroptosis, are also being explored as potential anticancer strategies induced by novel compounds. oaepublish.comnih.gov

Mode of Action Against Specific Bacterial and Fungal Strains

Acetamide derivatives have shown promise as antimicrobial agents. nih.gov The proposed mechanisms of action are often multifaceted. For the related compound 2-chloro-N-phenylacetamide, studies suggest its antifungal activity against Aspergillus flavus stems from its ability to bind to ergosterol (B1671047) in the fungal plasma membrane, disrupting membrane integrity. scielo.br This is a common mechanism for antifungal drugs. Additionally, molecular docking studies suggest that it may inhibit thymidylate synthase, an enzyme critical for DNA synthesis. scielo.br In bacteria, related compounds have been found to inhibit penicillin-binding proteins (PBPs), which are essential for maintaining the bacterial cell wall, leading to cell lysis and death. nih.gov Some thiazole-containing acetamide derivatives have shown potent activity against bacterial species by blocking the biosynthesis of essential lipids. nih.gov

Table 2: Antimicrobial Activity of an Analogous Acetamide Derivative (d3) against various strains

StrainTypeMinimum Inhibitory Concentration (µM)
S. aureusGram-positive Bacteria13.4
A. nigerFungus13.4

Data from a study on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, demonstrating the potential of the acetamide scaffold. nih.gov

Elucidation of Synergistic Molecular Interactions with Co-Administered Agents

The effectiveness of a therapeutic agent can sometimes be enhanced when used in combination with other drugs. This synergy often arises from complementary mechanisms of action at the molecular level. For instance, a compound that disrupts the fungal cell membrane could increase the uptake of a second drug that acts on an intracellular target. scielo.br While direct synergistic studies involving N-(4-(pentyloxy)phenyl)acetamide are limited, the principle is well-established for related structures. Co-administration of certain histone deacetylase inhibitors and other agents has been shown to synergistically induce apoptosis in leukemia cells by simultaneously inactivating multiple cell survival pathways, such as the Akt and ERK1/2 pathways. exp-oncology.com.ua Similarly, combination therapies are being explored to overcome resistance to proteasome inhibitors in cancer treatment, where one agent could prevent the cancer cell from evading the effects of the other. oaepublish.com

Proposed Mechanisms of Anticonvulsant Activity and Receptor Interactions

The precise molecular mechanisms underlying the anticonvulsant effects of N-(4-(pentyloxy)phenyl)acetamide and its analogs are not fully elucidated. However, structure-activity relationship (SAR) studies of structurally related N-acylphenylamine and N-benzylacetamide derivatives provide significant insights into their likely modes of action. The current body of research suggests that the primary mechanism of action for this class of compounds involves the modulation of voltage-gated ion channels, particularly sodium and calcium channels. There is also a potential, though less substantiated, role for the enhancement of GABAergic neurotransmission.

A significant body of evidence points toward the interaction of N-phenylacetamide analogs with voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials, and their modulation can effectively reduce neuronal hyperexcitability, a hallmark of epilepsy. nih.gov For instance, in vitro studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which share the core N-phenylacetamide scaffold, have demonstrated that potent analogs can act as moderate binders to site 2 of the neuronal voltage-sensitive sodium channel. nih.gov This interaction is thought to stabilize the inactive state of the channel, thereby limiting the sustained, high-frequency neuronal firing that characterizes seizure activity. medscape.com

The anticonvulsant profile of many N-substituted acetamide derivatives, particularly their efficacy in the maximal electroshock (MES) seizure model, further supports the hypothesis of VGSC blockade. nih.gov The MES test is considered a reliable indicator of a compound's ability to prevent seizure spread, a key feature of drugs that target VGSCs. nih.gov

In addition to sodium channels, voltage-gated calcium channels (VGCCs), particularly the T-type and L-type channels, have been identified as potential targets for N-acetamide anticonvulsants. T-type calcium channels are involved in the generation of thalamocortical oscillations that are characteristic of absence seizures, while L-type channels play a role in neurotransmitter release and neuronal excitability. nih.gov Research on certain N-(1-adamantyl)-2-(4-alkylpiperazin-1-yl)acetamide derivatives has identified them as inhibitors of T-type calcium channels (Caᵥ3.2). nih.gov Furthermore, studies on some pyrrolidine-2,5-dione-acetamide derivatives suggest a plausible mechanism of action involving interactions with both neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.com While direct evidence for N-(4-(pentyloxy)phenyl)acetamide is lacking, the structural similarities suggest that modulation of calcium channels could contribute to its anticonvulsant profile.

The table below summarizes the proposed mechanisms of action for anticonvulsant analogs of N-(4-(pentyloxy)phenyl)acetamide based on available research findings.

Compound Class/AnalogProposed Mechanism of ActionSupporting Evidence
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivativesModerate binding to neuronal voltage-sensitive sodium channels (site 2)In vitro binding studies; Efficacy in the MES seizure model nih.gov
Pyrrolidine-2,5-dione-acetamide derivativesInteraction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channelsIn vitro binding assays mdpi.com
N-(1-adamantyl)-2-(4-alkylpiperazin-1-yl)acetamide derivativesInhibition of T-type calcium channels (Caᵥ3.2)In vitro functional assays nih.gov
General AnticonvulsantsEnhancement of GABAergic neurotransmissionGeneral mechanistic principle for many anticonvulsant drugs nih.govnih.gov

It is important to reiterate that these mechanisms are proposed based on studies of analogous compounds. Further electrophysiological and binding studies on N-(4-(pentyloxy)phenyl)acetamide are necessary to definitively establish its mechanism of anticonvulsant activity.

Advanced Materials Science Applications of N 4 Pentyloxy Phenyl Acetamide Derivatives

Development of Novel Optical Materials Based on Electronic Properties

The development of novel optical materials is intrinsically linked to the electronic properties of their constituent molecules. Derivatives of N-(4-(pentyloxy)phenyl)acetamide possess features that make them promising candidates for optical applications. The electronic behavior of these molecules, particularly properties like electron-accepting and -donating capabilities, influences key optical characteristics.

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to characterize the electronic and optical properties of these materials. researchgate.net The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The LUMO energy level, in particular, indicates a molecule's ability to accept electrons, which can affect electron mobility, photoconductivity, and the material's response time in optical devices. mdpi.com For instance, in related chalcone (B49325) structures, analysis of electronic density delocalization has shown potential for use in nonlinear optical (NLO) devices. researchgate.net

Research into similar structures, such as those containing acetamide (B32628) and phenoxy groups, highlights their importance as pharmacophores and their potential in various applications, including nanotechnology. nih.gov The conjugated π-cloud interactions that can arise from the molecular structure play a significant role in inducing properties suitable for optical materials. researchgate.net The ability to modify these molecules, for example, by introducing different functional groups, allows for the fine-tuning of their electronic and, consequently, their optical properties for specific applications.

Incorporation into Polymeric Matrices and Nanomaterials

The integration of functional organic molecules into polymeric matrices and nanomaterials is a key strategy for creating advanced materials with enhanced properties. nih.govmdpi.com Polymer matrix nanomaterials are formed by introducing nanofillers into a polymer, which can lead to dramatic improvements in mechanical, thermal, electrical, and optical characteristics. mdpi.comsemanticscholar.org

Derivatives of N-(4-(pentyloxy)phenyl)acetamide can be incorporated into polymer systems. For instance, related acetamide structures have been used to synthesize new polymers through methods like free-radical polymerization. researchgate.net These polymers can then be further processed, such as through grafting with other polymers like polystyrene sulfonate, to create materials with tailored properties. researchgate.netd-nb.info The resulting materials may exhibit high crystallinity and specific electrical conductivity values, making them suitable for various electronic applications. researchgate.net

The objective of incorporating these molecules into a polymer matrix is to combine the processability of polymers with the specific functionalities of the acetamide derivative. acs.org This can lead to the development of materials for a wide range of industries, including electronics, aerospace, and biomedical fields. mdpi.com The uniform dispersion and strong interfacial interaction between the filler molecule and the polymer matrix are crucial for achieving the desired property enhancements. mdpi.com

Investigation of Liquid Crystalline Properties and Mesophase Behavior

Many derivatives of N-(4-(pentyloxy)phenyl)acetamide belong to a class of materials known as liquid crystals. These materials exhibit phases of matter that have properties between those of a conventional liquid and a solid crystal. researchgate.net The investigation of their liquid crystalline properties, or mesomorphism, is crucial for their application in display technologies and other optical systems. The molecular geometry of these calamitic (rod-like) molecules, including the rigid core and flexible terminal groups, heavily influences their mesomorphic behavior. semanticscholar.org

The characterization of these properties is typically performed using techniques such as Polarized Optical Microscopy (POM) to identify the type of liquid crystal phase (e.g., nematic, smectic) and Differential Scanning Calorimetry (DSC) to determine the temperatures at which phase transitions occur. researchgate.netnih.gov

The length of the terminal alkoxy chain (like the pentyloxy group) has a profound effect on the mesomorphic properties of these compounds. researchgate.net Generally, as the length of the flexible alkoxy chain increases, there is a corresponding change in the type and stability of the liquid crystal phases.

Studies on homologous series of similar liquid crystalline compounds show that:

Phase Type: The length of the alkoxy chain can determine whether a compound exhibits a nematic (N), smectic A (SmA), or smectic B (SmB) phase. researchgate.netmdpi.com For example, in one series, shorter chain derivatives showed only a nematic phase, while a longer chain derivative exhibited both smectic and nematic phases. researchgate.net

Transition Temperatures: An increase in the alkoxy chain length often leads to a decrease in the clearing point (the temperature at which the material becomes an isotropic liquid). mdpi.com However, the effect on melting point can be more complex, sometimes leading to a widening of the mesophase temperature range. mdpi.com

Molecular Ordering: Longer alkoxy chains can lead to a dilution effect that lowers melting temperatures. mdpi.com They can also promote a higher degree of molecular order, favoring the formation of more organized smectic phases over the less ordered nematic phase. mdpi.com

The following table summarizes the effect of the terminal alkoxy chain length on the mesomorphic behavior of a homologous series of Schiff base liquid crystals.

Compound (Alkoxy Chain)Mesophase Type(s)Transition Temperature (°C)
Hexyloxy (C6) SmASmA to Isotropic: ~107.0
Octyloxy (C8) SmASmA to Isotropic: ~129.0
Hexadecyloxy (C16) SmASmA to Isotropic: ~135.5

Data derived from studies on (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline series. mdpi.com

Differential Scanning Calorimetry (DSC) is the primary technique used to measure the temperatures and enthalpy changes associated with phase transitions. nih.gov The results from DSC heating and cooling cycles reveal the transition temperatures and whether the mesophases are enantiotropic (observed on both heating and cooling) or monotropic (observed only on cooling). researchgate.netnih.gov

For example, in a series of Schiff base/ester compounds, all derivatives were found to be enantiotropic, exhibiting a nematic phase. researchgate.net The thermal stability of the nematic phase was influenced by the nature of the terminal groups. nih.gov The introduction of different polar groups can significantly impact the stability of the mesophase. For instance, in one study, the thermal stability of the nematic phase for a derivative with an eight-carbon chain (n=8) was found to decrease in the order: CH₃O > N(CH₃)₂ > NO₂ > Cl > F. nih.gov

The transition temperatures for a representative series of liquid crystals are shown in the table below.

CompoundTerminal Group (X)Heating (°C)Cooling (°C)Mesophase
Inc (n=8) ClCr 109.2 II 186.4 N 96.6 CrNematic
Ind (n=8) CH₃OCr 118.5 II 210.3 N 105.8 CrNematic
Inc (n=12) ClCr 102.4 II 179.2 N 99.8 CrNematic
Ind (n=12) CH₃OCr 115.3 II 202.5 N 108.7 CrNematic

Data derived from studies on 4-((2-chlorophenylimino)methyl)phenyl-4"-alkoxy benzoates and related series. nih.gov Cr = Crystal, N = Nematic, I = Isotropic Liquid.

Future Research Directions in N 4 Pentyloxy Phenyl Acetamide Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

The conventional synthesis of N-(4-(pentyloxy)phenyl)acetamide typically involves a coupling reaction between a pentyloxyphenyl group and acetamide (B32628), followed by purification via recrystallization. smolecule.com While effective, future research will increasingly prioritize the development of novel and sustainable synthetic routes that offer higher efficiency, reduced environmental impact, and greater cost-effectiveness.

A significant area of exploration lies in the adoption of green chemistry principles. This includes the use of heterogeneous catalysts, such as thermally treated silica (B1680970), which have shown promise in facilitating amidation reactions. researchgate.net These catalysts can be reused, minimizing waste and catalyst loading. researchgate.net Research could focus on optimizing catalyst systems specifically for the synthesis of N-(4-(pentyloxy)phenyl)acetamide, potentially under solvent-free conditions or using environmentally benign solvents like water or ethanol (B145695). researchgate.net Microwave-assisted synthesis is another promising avenue, as it can dramatically reduce reaction times and improve yields for amidation processes. researchgate.net

Furthermore, flow chemistry presents a scalable and controlled method for continuous synthesis. researchgate.net Investigating the transition from batch to continuous flow processing for N-(4-(pentyloxy)phenyl)acetamide could lead to improved consistency, safety, and throughput, which are crucial for industrial-scale production. researchgate.net The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, would also represent a significant leap in efficiency, minimizing purification steps and solvent usage.

In-depth Mechanistic Elucidation of Molecular Interactions at the Angstrom Level

A profound understanding of a molecule's structure and its non-covalent interactions is fundamental to predicting its behavior and designing new functionalities. For N-(4-(pentyloxy)phenyl)acetamide, future research should aim for a detailed mechanistic elucidation of its molecular interactions at the angstrom level.

Advanced crystallographic techniques, such as high-resolution single-crystal X-ray diffraction, can provide precise data on bond lengths, bond angles, and the conformation of the molecule in its solid state. This information is critical for understanding how the molecule packs in a crystal lattice and the nature of its intermolecular forces. Hirshfeld surface analysis, a powerful tool used to investigate interactions in crystal structures, can be employed to visualize and quantify intermolecular contacts, such as hydrogen bonds and π-π stacking interactions. nih.gov For instance, studies on similar N-phenylacetamide derivatives have revealed the formation of two-dimensional arrays through N—H⋯O hydrogen bonding. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT) calculations, will play a pivotal role. DFT can be used to model the electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential of N-(4-(pentyloxy)phenyl)acetamide. nih.govx-mol.com This allows for the prediction of reactivity, stability, and the nature of intermolecular interactions. x-mol.com By correlating computational data with experimental results from techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, a comprehensive picture of the molecule's dynamic behavior in different environments can be constructed. nih.gov

Design and Synthesis of Next-Generation Derivatives with Precisely Tailored Molecular Properties

The core structure of N-(4-(pentyloxy)phenyl)acetamide is a promising scaffold for the design and synthesis of next-generation derivatives with precisely tailored molecular properties. Research has already shown that modifying N-phenylacetamide structures can lead to compounds with significant biological activities. nih.govnih.gov

Future work should systematically explore structure-activity relationships (SAR) by introducing a variety of functional groups at different positions on the molecule. For example, substitutions on the phenyl ring or modifications to the pentyloxy chain could modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its biological interactions. Research on related compounds has demonstrated that introducing moieties like thiazole (B1198619) can result in derivatives with potent antibacterial and nematicidal activities. nih.govnih.govmdpi.com Similarly, creating hybrid molecules by combining the N-(4-(pentyloxy)phenyl)acetamide pharmacophore with other active fragments could lead to dual-action agents. researchgate.net

The synthesis of these new derivatives will leverage both established and the novel synthetic methods discussed previously. The goal is to create a library of compounds that can be screened for a wide range of applications, from materials science to medicinal chemistry. For example, derivatives could be designed to target specific biological entities like enzymes or receptors, with potential applications as anticancer or anti-inflammatory agents. nih.govajrconline.org

Table 1: Examples of N-Phenylacetamide Derivatives and Their Activities

Integration with Emerging Technologies in Chemical Synthesis, Characterization, and Computational Modeling

The advancement of research into N-(4-(pentyloxy)phenyl)acetamide and its derivatives will be significantly accelerated by the integration of emerging technologies.

Computational Modeling and AI: Artificial intelligence (AI) and machine learning are becoming indispensable tools in chemical research. These technologies can be used to predict the properties of virtual compounds, identify promising synthetic routes, and analyze complex datasets from high-throughput screening. nih.gov For N-(4-(pentyloxy)phenyl)acetamide, computational approaches like 3D Quantitative Structure-Activity Relationship (3D-QSAR) modeling can be used to develop predictive models for the biological activity of its derivatives. nih.gov Molecular docking studies can simulate the binding of these molecules to biological targets, providing insights into their mechanism of action and guiding the design of more potent compounds. researchgate.netajrconline.org In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can help in the early identification of drug candidates with favorable pharmacokinetic profiles. x-mol.com

Advanced Characterization: The structural confirmation of newly synthesized compounds relies on a suite of analytical techniques. nih.gov While NMR, IR, and mass spectrometry are standard, future research will benefit from more advanced methods. nih.govresearchgate.net For instance, two-dimensional NMR techniques can provide more detailed structural information, while high-resolution mass spectrometry (HRMS) is essential for confirming elemental composition. nih.govmdpi.com The use of scanning electron microscopy (SEM) can even help to visualize the effects of active compounds on cell morphology, as demonstrated in studies of related antibacterial agents. nih.govnih.gov

High-Throughput Synthesis and Screening: The exploration of a vast chemical space of derivatives requires efficient synthesis and testing methods. Automated synthesis platforms can rapidly produce libraries of N-(4-(pentyloxy)phenyl)acetamide analogs. These libraries can then be subjected to high-throughput screening (HTS) to quickly identify compounds with desired biological or material properties. This integration of automation and screening dramatically accelerates the discovery pipeline.

By embracing these future research directions, the scientific community can systematically unravel the complexities of N-(4-(pentyloxy)phenyl)acetamide, paving the way for the development of novel materials and therapeutics with precisely engineered functions.

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing N-(4-(pentyloxy)phenyl)acetamide with high purity?

  • Methodology : Utilize nucleophilic substitution or coupling reactions between 4-(pentyloxy)aniline and acetylating agents (e.g., acetic anhydride). Purification via mass-directed preparative liquid chromatography (LC) ensures high purity, as described for structurally analogous N-phenylacetamides .
  • Key Considerations : Monitor reaction progress with thin-layer chromatography (TLC) and confirm purity via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Q. How should researchers validate the molecular structure of N-(4-(pentyloxy)phenyl)acetamide?

  • Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and functional groups. Cross-reference spectral data with NIST-standardized entries for related acetamides (e.g., CAS 565-20-8) to resolve ambiguities .
  • Supplementary Techniques : Fourier-transform infrared spectroscopy (FT-IR) for functional group analysis and X-ray crystallography for absolute configuration confirmation (if crystalline derivatives are available).

Q. What safety protocols are critical for handling N-(4-(pentyloxy)phenyl)acetamide in laboratory settings?

  • Guidelines : Follow GHS-compliant protocols, including fume hood use, nitrile gloves, and lab coats. Refer to safety data sheets (SDS) of structurally similar compounds (e.g., N-(4-methoxyphenyl)acetamide) for hazard mitigation strategies .
  • Emergency Measures : In case of exposure, rinse with water for 15 minutes and consult a physician. Maintain Material Safety Data Sheets (MSDS) for all derivatives.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of N-(4-(pentyloxy)phenyl)acetamide derivatives?

  • Methodology : Synthesize analogs with variations in the pentyloxy chain (e.g., branching, halogenation) and evaluate bioactivity in inflammatory pain models (e.g., carrageenan-induced hypernociception). Compare results to benchmark compounds like paracetamol derivatives .
  • Data Analysis : Use computational tools (e.g., molecular docking) to predict interactions with cyclooxygenase (COX) enzymes and correlate with experimental IC₅₀ values.

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for N-(4-(pentyloxy)phenyl)acetamide?

  • Methodology : Reassess density functional theory (DFT) calculations by incorporating solvent effects and transition-state modeling. Validate with kinetic studies (e.g., Arrhenius plots) under controlled conditions .
  • Case Study : For discrepancies in hydrolysis rates, perform pH-dependent stability assays and compare to theoretical pKa values derived from analogous sulfonamide acetamides .

Q. How can researchers optimize the pharmacokinetic properties of N-(4-(pentyloxy)phenyl)acetamide for CNS penetration?

  • Methodology : Modify lipophilicity via substituent engineering (e.g., introducing trifluoromethoxy groups) and assess blood-brain barrier (BBB) permeability using in vitro models (e.g., PAMPA-BBB assay). Reference SAR data from piperidine-containing acetamides for guidance .
  • Validation : Compare logP values (experimental vs. calculated) and correlate with in vivo biodistribution studies in rodent models.

Methodological and Analytical Considerations

Q. What literature search strategies ensure comprehensive retrieval of studies on N-(4-(pentyloxy)phenyl)acetamide?

  • Approach : Use exact IUPAC nomenclature in databases like SciFinder or Reaxys. For example, searching "N-(4-(pentyloxy)phenyl)acetamide" yields precise results, while omitting quotation marks may inflate irrelevant hits .
  • Tip : Include CAS registry numbers (e.g., 21675-02-5 for bromoacetyl derivatives) to filter patent literature .

Q. How should researchers address batch-to-batch variability in pharmacological assays involving this compound?

  • Quality Control : Implement strict HPLC-MS purity thresholds (>98%) and validate biological replicates across independent syntheses. For in vivo studies, use standardized animal models and dosage regimens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.